Benzyl (R)-3-(trifluoromethyl)piperazine-1-carboxylate
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Overview
Description
Benzyl ®-3-(trifluoromethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group, a trifluoromethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-3-(trifluoromethyl)piperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with ®-3-(trifluoromethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Benzyl ®-3-(trifluoromethyl)piperazine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-3-(trifluoromethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Benzyl ®-3-(trifluoromethyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl ®-3-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The piperazine ring may facilitate the compound’s ability to cross biological membranes and reach its site of action. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ®-2-((trifluoromethoxy)methyl)piperazine-1-carboxylate
- Benzyl 1-piperazinecarboxylate
- tert-Butyl 2-((trifluoromethyl)sulfonyl)hydrazine-1-carboxylate
Uniqueness
Benzyl ®-3-(trifluoromethyl)piperazine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Biological Activity
Benzyl (R)-3-(trifluoromethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₃H₁₅F₃N₂O₂
- Molecular Weight : 288.27 g/mol
- Structural Features : The compound contains a piperazine ring with a trifluoromethyl group at the 3-position, which enhances its lipophilicity and influences its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Inhibition of Monoacylglycerol Lipase (MAGL) : This enzyme plays a crucial role in lipid metabolism and signaling pathways related to pain and inflammation. Inhibition of MAGL may have therapeutic implications for chronic pain, obesity, and neurodegenerative diseases.
- Interaction with Cannabinoid Receptors : Given its structural similarities to other compounds that affect the endocannabinoid system, it may influence mood and anxiety disorders.
Biological Activity Overview
Research has demonstrated several aspects of the biological activity of this compound:
Activity Type | Findings |
---|---|
Enzyme Inhibition | Effective as a MAGL inhibitor with potential applications in pain management. |
Receptor Interaction | Possible modulation of cannabinoid receptors, indicating effects on mood. |
Therapeutic Potential | Investigated for roles in treating obesity, chronic pain, and neurodegenerative diseases. |
Study on MAGL Inhibition
A study focused on the compound's ability to inhibit MAGL demonstrated that it could effectively reduce lipid levels in cellular models, suggesting a pathway for managing conditions characterized by dysregulated lipid metabolism. The compound exhibited an IC50 value indicative of strong inhibitory potential against MAGL, supporting further development as a therapeutic agent for obesity and pain management.
Cannabinoid System Interaction
Another research initiative explored the compound's interaction with cannabinoid receptors. Preliminary findings indicated that this compound may enhance the effects of endogenous cannabinoids, potentially leading to improved outcomes in mood disorders. This interaction was assessed through receptor binding assays and functional studies in vitro.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Formation of Piperazine Derivative : Starting from commercially available piperazines.
- Trifluoromethylation : Introduction of the trifluoromethyl group using trifluoroacetic anhydride.
- Carboxylation : Addition of carboxylic acid functionalities to enhance solubility and biological activity.
These synthetic routes allow for high yields and purity, making the compound suitable for further pharmacological studies .
Properties
IUPAC Name |
benzyl (3R)-3-(trifluoromethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)11-8-18(7-6-17-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXURQFQMWACFK-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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